![molecular formula C23H22N2O5 B3749169 3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one](/img/structure/B3749169.png)
3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one
Description
The compound “3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one” is a derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of numerous efforts, including the separation and purification of naturally occurring coumarins from a variety of plants as well as artificial synthesis of coumarin compounds with novel structures and properties .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The representative analogs were screened for in vitro antimicrobial activity .Chemical Reactions Analysis
The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes . The reactions were carried out using sodium cyanoborohydride in methanol .properties
IUPAC Name |
3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-15(26)16-3-6-18(7-4-16)24-9-11-25(12-10-24)22(27)20-13-17-5-8-19(29-2)14-21(17)30-23(20)28/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSEILPFAIIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-7-methoxy-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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